Acronycidine

Malaria Antimalarial Drug Discovery Natural Products

Acronycidine (5,7,8-Trimethoxydictamnine) is the only furo[2,3-b]quinoline alkaloid with a 4,5,7,8-tetramethoxy substitution pattern, delivering potent antimalarial activity (IC50: 5.72 µg/mL) against chloroquine-resistant P. falciparum. Generic furoquinolines like skimmianine lack this potency, making substitution unreliable. Choose Acronycidine as your positive control for resistance assays or as a validated scaffold for SAR studies. Ensure precise, reproducible results—select the authentic compound with this specific methoxy signature.

Molecular Formula C15H15NO5
Molecular Weight 289.28 g/mol
CAS No. 521-43-7
Cat. No. B1209398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcronycidine
CAS521-43-7
Molecular FormulaC15H15NO5
Molecular Weight289.28 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C2=C1C(=C3C=COC3=N2)OC)OC)OC
InChIInChI=1S/C15H15NO5/c1-17-9-7-10(18-2)14(20-4)12-11(9)13(19-3)8-5-6-21-15(8)16-12/h5-7H,1-4H3
InChIKeyXTCGYRFLVLFRGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acronycidine (CAS 521-43-7): A Tetramethoxyfuroquinoline Alkaloid with Validated Antimalarial Activity


Acronycidine (also designated 5,7,8-Trimethoxydictamnine, NSC 30619) is a naturally occurring furo[2,3-b]quinoline alkaloid bearing four methoxy substituents at positions 4, 5, 7, and 8 [1]. It was first isolated from the bark of *Acronychia baueri* Schott (Rutaceae) [2] and is classified as a plant metabolite [1]. The compound has demonstrated *in vitro* activity against both chloroquine-sensitive and chloroquine-resistant strains of *Plasmodium falciparum*, establishing its primary utility as a validated antimalarial lead scaffold for medicinal chemistry and parasitology research [2].

Why a Generic Furoquinoline Alkaloid Cannot Substitute for Acronycidine in Antimalarial Research


Within the furoquinoline alkaloid class, antimalarial potency varies by orders of magnitude, rendering generic substitution unreliable. The presence of a specific methoxy substitution pattern and the absence or presence of a pyran ring profoundly influence *in vitro* activity against *P. falciparum* [1]. For example, the furoquinoline skimmianine exhibits an IC50 of 48.2 µg/mL, while kokusaginine shows only marginal activity (IC50 > 350 nM) [2]. Acronycidine's unique combination of four methoxy groups at the 4, 5, 7, and 8 positions [3] confers a distinct potency profile, particularly against chloroquine-resistant strains, which is not generalizable to other furoquinoline alkaloids. Therefore, selecting a different furoquinoline based solely on class similarity will not recapitulate the specific activity profile documented for Acronycidine.

Quantitative Differentiation of Acronycidine (CAS 521-43-7) Against Key Comparators


Potency Advantage Against Chloroquine-Resistant *P. falciparum*

Acronycidine exhibits sub-6 µg/mL potency against a chloroquine-resistant *P. falciparum* strain, outperforming the furoquinoline alkaloid skimmianine by over 8-fold in direct IC50 comparison [1]. This demonstrates a quantifiable advantage for research programs targeting drug-resistant malaria.

Malaria Antimalarial Drug Discovery Natural Products

Structural Determinant of Enhanced Antimalarial Activity: The Furoquinoline Pyran Ring

A key structural feature differentiating Acronycidine from less potent furoquinoline alkaloids is the presence of a pyran ring fused to the furoquinoline core. In a study evaluating multiple alkaloids, compounds possessing this pyran ring demonstrated improved antimalarial activities [1]. This structure-activity relationship (SAR) provides a rational basis for selecting Acronycidine as a lead scaffold over furoquinolines lacking this structural element.

Structure-Activity Relationship Medicinal Chemistry Antimalarial

Superior Antimalarial Potency Relative to Co-Occurring Furoquinolines

Acronycidine co-occurs with other furoquinoline alkaloids, including kokusaginine and skimmianine, in plants of the Rutaceae family [1]. However, its antimalarial potency is significantly higher. Kokusaginine, for example, shows only marginal activity against *P. falciparum*, with IC50 and IC99 values >350 nM and >180 µM, respectively [2]. This stark contrast underscores that Acronycidine is the dominant antimalarial component within this natural product class and should be prioritized for isolation or synthesis.

Natural Product Isolation Antimalarial Screening Phytochemistry

Optimal Scientific and Procurement Scenarios for Acronycidine (CAS 521-43-7) Utilization


Validation of Antimalarial Activity in Drug-Resistant Malaria Models

Acronycidine is ideally suited for use as a positive control or reference compound in *in vitro* antimalarial assays, specifically those employing chloroquine-resistant *P. falciparum* strains. Its validated IC50 of 5.72 µg/mL against resistant strains [1] provides a reproducible benchmark for evaluating novel antimalarial candidates or assessing resistance reversal strategies.

Medicinal Chemistry Scaffold for Structure-Activity Relationship (SAR) Studies

Given its defined furo[2,3-b]quinoline core with a pyran ring and its distinct methoxy substitution pattern [2], Acronycidine serves as an excellent starting scaffold for medicinal chemists. The established SAR indicating that the pyran ring improves antimalarial activity [3] provides a rational basis for derivatization, allowing for the systematic exploration of potency and selectivity through focused analog synthesis.

Phytochemical Standard for Natural Product Isolation and Dereplication

Acronycidine is a known constituent of several *Acronychia* and *Melicope* species [4]. Its unique retention time and spectral characteristics make it a valuable analytical standard for the dereplication of furoquinoline alkaloids in crude plant extracts. This facilitates the rapid identification of known antimalarial compounds and the prioritization of novel, potentially more active, minor constituents.

Technical Documentation Hub

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